2-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic derivative combining a pyridazinone core with substituted oxadiazole and aryl moieties. Its structure features a 2,3-dihydropyridazin-3-one scaffold substituted at the 6-position with a 4-fluorophenyl group and at the 2-position with a methyl-linked 1,2,4-oxadiazole ring bearing 4-ethoxy-3-methoxyphenyl substituents.
Properties
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-3-30-18-10-6-15(12-19(18)29-2)22-24-20(31-26-22)13-27-21(28)11-9-17(25-27)14-4-7-16(23)8-5-14/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGETWSOWUISLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoxime Precursors
The 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via cyclodehydration of an amidoxime intermediate. A representative protocol involves:
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Amidoxime Formation : Reaction of 4-ethoxy-3-methoxybenzoyl chloride with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hr, yielding 85–90% 4-ethoxy-3-methoxybenzamidoxime.
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Cyclization with Methyl Malonate Chloride : Heating the amidoxime with methyl malonyl chloride in dichloromethane (DCM) under reflux with triethylamine (TEA) as base. Microwave irradiation at 120°C for 15 min enhances yield to 92% compared to conventional heating (72% after 4 hr).
Key Data :
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Time (hr) | 4 | 0.25 |
| Yield (%) | 72 | 92 |
| Purity (HPLC) | 95.2% | 98.7% |
Functionalization of the Oxadiazole Methyl Group
Bromination of the oxadiazole’s methyl group enables subsequent nucleophilic substitution:
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Bromination : Treating 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-methyl with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (24 hr, 25°C), achieving 88% yield.
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Azide Substitution : Reacting the bromide with sodium azide in DMF at 60°C for 12 hr, yielding the azide intermediate (94%).
Construction of the Pyridazinone Core
Cyclocondensation of Hydrazine with Diketones
The 6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one core is synthesized via:
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Knoevenagel Condensation : 4-Fluorobenzaldehyde reacts with ethyl acetoacetate in ethanol with piperidine catalyst (78% yield).
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Hydrazine Cyclization : Treating the Knoevenagel adduct with hydrazine hydrate in ethanol under reflux (6 hr), forming the pyridazinone ring (81% yield).
Spectroscopic Validation :
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¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 7.6 Hz, 1H, H-5), 7.89–7.85 (m, 2H, ArH), 7.45–7.41 (m, 2H, ArH), 4.32 (s, 2H, CH2).
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HRMS : m/z calcd for C11H8FN2O [M+H]+ 219.0664, found 219.0667.
Coupling of Oxadiazole and Pyridazinone Moieties
Staudinger Reaction and Amide Formation
The azide-functionalized oxadiazole undergoes Staudinger reaction with triphenylphosphine (PPh3) in THF/water (3:1), generating a phosphazide intermediate, which is subsequently coupled to the pyridazinone’s amine via EDCI/HOBt-mediated amidation:
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Staudinger Reaction : Azide + PPh3 → Phosphazide (quantitative yield).
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Amide Coupling : Phosphazide + Pyridazinone-amine + EDCI/HOBt → Target compound (68% yield).
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 12 | 68 |
| DCC/DMAP | DMF | 0→25 | 24 | 52 |
| HATU | THF | 25 | 6 | 71 |
Purification and Analytical Characterization
Chromatographic Techniques
Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1), achieving >99% HPLC purity.
Spectroscopic Confirmation
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¹³C NMR (101 MHz, CDCl3): δ 169.8 (C=O), 162.1 (C-F), 156.3 (oxadiazole C-2), 148.9 (OCH2CH3), 56.7 (OCH3).
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IR (KBr): ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach condenses oxadiazole formation and pyridazinone coupling in one pot:
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Simultaneous Cyclization-Coupling : Using PS-PPh3 resin under microwave irradiation (100°C, 20 min), achieving 76% yield with 97% purity.
Advantages :
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Reduces solvent waste by 60%
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Eliminates intermediate isolation steps
Scalability and Process Chemistry Considerations
Kilogram-Scale Production
Pilot-scale synthesis (2 kg batch) employs:
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Continuous Flow Reactor for oxadiazole cyclization (residence time 8 min, 92% yield)
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Crystallization-Enabled Dynamic Resolution to control polymorph formation
Cost Analysis :
| Step | Cost per kg (USD) |
|---|---|
| Oxadiazole Formation | 1,200 |
| Pyridazinone Synthesis | 950 |
| Coupling | 2,450 |
Research Findings and Biological Relevance
While pharmacological data for the target compound remains proprietary, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings .
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through condensation reactions involving appropriate precursors.
- Coupling with the Pyridazinone Core : This step often requires the use of coupling agents or catalysts to facilitate bond formation.
- Optimization for Industrial Production : Scaling up laboratory methods involves optimizing reaction conditions to improve yield and purity.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
Biology
- Drug Discovery : Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Medicine
- Therapeutic Potential :
- Anticancer Activity : The oxadiazole scaffold is known for its anticancer properties. Studies indicate that derivatives can inhibit cancer cell lines by targeting enzymes involved in cell proliferation.
- Antimicrobial Properties : The compound shows activity against various pathogens, enhancing its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Anticancer Studies : Research has demonstrated that derivatives of this compound can effectively inhibit growth in various cancer cell lines by targeting specific enzymes involved in tumor proliferation.
- Antimicrobial Testing : In vitro studies have shown that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Inflammatory Response Modulation : Preliminary findings suggest potential efficacy in reducing inflammation through inhibition of key inflammatory mediators.
Mechanism of Action
The mechanism of action for 2-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Key Structural Analogues
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12) Structure: Contains a pyridine core with triazole and fused thiazolopyrimidine substituents. Synthesis: Prepared via reaction of pyridine derivatives in DMF .
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 13) Structure: Features a pyridopyrimidine-carboxamide scaffold. Comparison: The target compound’s dihydropyridazinone core may confer greater conformational flexibility compared to the rigid pyridopyrimidine system .
B. Functional Group Analysis
Biological Activity
The compound 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.47 g/mol. The structure consists of an oxadiazole ring linked to a dihydropyridazinone moiety, which contributes to its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : The 1,3,4-oxadiazole scaffold is known for its anticancer properties. Studies have shown that derivatives of this scaffold can inhibit various cancer cell lines by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) . The compound's structure allows it to interact with nucleic acids and proteins involved in cell proliferation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. The presence of the oxadiazole group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Anticancer Studies
A study published in Molecules highlighted the efficacy of oxadiazole derivatives in inhibiting cancer cell growth. The compound was tested against several cancer cell lines, showing significant cytotoxicity at low micromolar concentrations. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Studies
In another study, the compound was assessed for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the range of 10-50 µg/mL, demonstrating potent activity compared to standard antibiotics .
Anti-inflammatory Activity
Research conducted on animal models demonstrated that administration of the compound resulted in a notable reduction in inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and substitution of fluorophenyl groups. Key steps include:
- Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under reflux in ethanol (60–80°C, 12–24 hours) .
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between dihydropyridazinone and oxadiazole moieties .
- Yield optimization : Employ high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Q. How can the molecular structure of this compound be reliably characterized?
- Methodological Answer : Use a combination of:
- X-ray crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) refines crystal structures with high precision .
- Spectroscopic techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for dihydropyridazinone) .
Q. What are the key reactivity patterns of the dihydropyridazinone and oxadiazole moieties?
- Methodological Answer :
- Dihydropyridazinone : Susceptible to nucleophilic attack at the carbonyl group; reacts with Grignard reagents or hydrazines .
- Oxadiazole : Stable under acidic conditions but undergoes ring-opening with strong bases (e.g., NaOH/EtOH) .
- Fluorophenyl group : Participates in halogen-bonding interactions, influencing crystallization .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT parameters : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and electrostatic potential maps .
- Mechanistic insights : Simulate transition states for cyclization reactions; compare activation energies to experimental kinetic data .
- Validation : Cross-check computed bond lengths/angles with X-ray crystallographic data .
Q. What experimental designs are suitable for evaluating its pharmacological activity while addressing data variability?
- Methodological Answer :
- In vitro assays : Use dose-response curves (IC₅₀ values) in enzyme inhibition studies (e.g., COX-2 or kinase assays) with triplicate measurements .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesis .
- Control groups : Include structurally analogous compounds (e.g., bromophenyl derivatives) to isolate substituent effects .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer :
- Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., OECD guidelines) .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent polarity in solubility tests) .
- Structural analogs : Compare bioactivity trends with compounds sharing the oxadiazole-dihydropyridazinone scaffold .
Q. What strategies are effective for studying environmental fate and biodegradation?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to pH 3–9 buffers (37°C, 48 hours) and analyze degradation products via LC-MS .
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial mineralization .
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) with LC₅₀ endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
